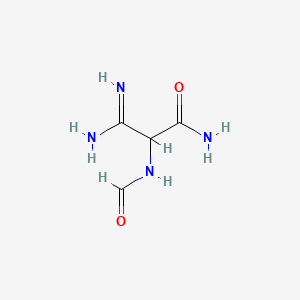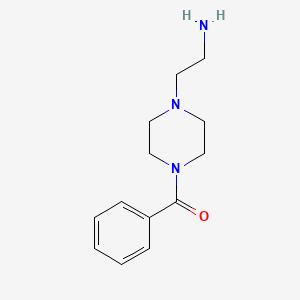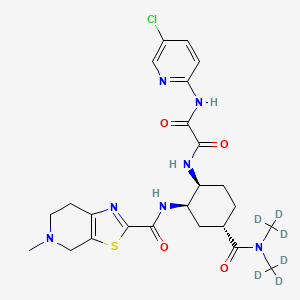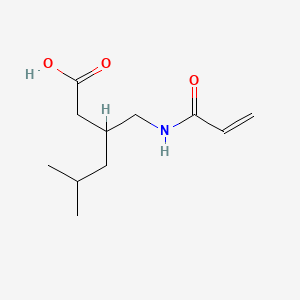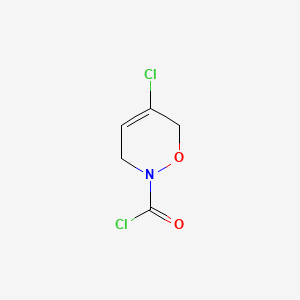
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a chloro substituent and a carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through various methods, including:
(4+2) Cycloaddition: This method involves the reaction of nitroso compounds with conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the desired oxazine compound.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for high yield and purity. The use of solid-phase synthesis is also common, allowing for the efficient production of stereo- and regioisomers .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reductive cleavage of the N–O bond leads to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles, leading to a variety of substituted oxazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxone.
Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: Various substituted oxazines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of bioactive derivatives. The presence of the carbonyl chloride group allows for further functionalization, enhancing its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazine: Lacks the chloro and carbonyl chloride substituents, making it less reactive.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur atom and exhibits different biological activities.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: Contains a benzimidazole ring and different substituents, leading to distinct chemical properties.
Uniqueness
The presence of both a chloro substituent and a carbonyl chloride group in 5-Chloro-3,6-dihydrooxazine-2-carbonyl chloride makes it a highly versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form bioactive derivatives sets it apart from similar compounds .
Properties
CAS No. |
124739-92-0 |
|---|---|
Molecular Formula |
C5H5Cl2NO2 |
Molecular Weight |
182 |
IUPAC Name |
5-chloro-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO2/c6-4-1-2-8(5(7)9)10-3-4/h1H,2-3H2 |
InChI Key |
PEZMRGIQMVMUOU-UHFFFAOYSA-N |
SMILES |
C1C=C(CON1C(=O)Cl)Cl |
Synonyms |
2H-1,2-Oxazine-2-carbonyl chloride, 5-chloro-3,6-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


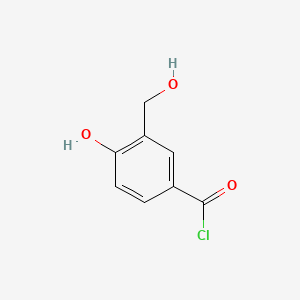
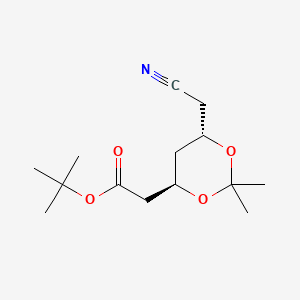
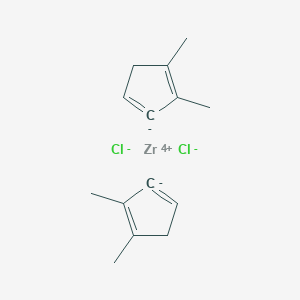
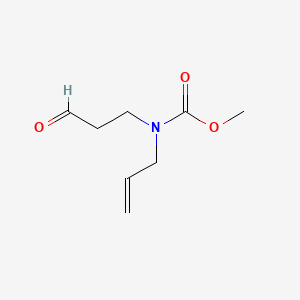
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
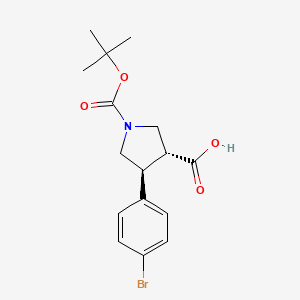
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)
